molecular formula C9H14N2 B13252720 5-Methyl-2-propylpyridin-3-amine

5-Methyl-2-propylpyridin-3-amine

Cat. No.: B13252720
M. Wt: 150.22 g/mol
InChI Key: LDJLCQJPIZWWJH-UHFFFAOYSA-N
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Description

Foundational Concepts of Pyridine (B92270) and Aminopyridine Heterocycles

Pyridine is an aromatic heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. pressbooks.publibretexts.org Its structure is analogous to benzene, with the nitrogen atom replacing a C-H group. pressbooks.pubchemistry.coach This nitrogen atom imparts distinct properties to the pyridine ring. It is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet. pressbooks.publibretexts.org This makes pyridine a modest base, as the lone pair is available for protonation without disrupting the aromatic system. libretexts.orgmsu.edu

Aminopyridines are derivatives of pyridine where an amino group (-NH₂) is attached to one of the carbon atoms of the ring. researchgate.net The position of the amino group significantly influences the chemical properties of the molecule. The interaction between the amino group and the pyridine ring's nitrogen atom can lead to a diverse range of biological and pharmacological effects. researchgate.net These compounds are of great interest in medicinal chemistry due to their ability to interact with various enzymes and receptors. researchgate.net

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, makes it prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov Conversely, electrophilic substitution is less favorable and typically occurs at the 3-position under harsh conditions. msu.edunih.gov

Significance of the 5-Methyl-2-propylpyridin-3-amine Scaffold within Substituted Pyridinamine Research

The specific scaffold of this compound represents a tailored modification of the basic aminopyridine structure. The substituents—a methyl group at the 5-position and a propyl group at the 2-position—are strategically placed to modulate the compound's physicochemical and biological properties. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various biological activities.

For instance, the substitution pattern is crucial in the design of pharmacologically active molecules. The presence of alkyl groups can influence factors like lipophilicity, which affects how a compound interacts with biological membranes and its metabolic stability. The position of the amino group at the 3-position is also significant, as this is a common feature in many biologically active pyridine derivatives.

A search of chemical databases reveals the existence of this compound and its basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-bromo-2-methylpyridin-3-amine (B1289001) nih.gov
Molecular Formula C₆H₇BrN₂ nih.gov
Molecular Weight 187.04 g/mol nih.gov
InChIKey CBAXYISWNGGXOZ-UHFFFAOYSA-N nih.gov
SMILES CC1=C(C=C(C=N1)Br)N nih.gov

Note: The table reflects data for a closely related bromo-substituted analog, as comprehensive data for the propyl-substituted compound is limited in the searched sources. The IUPAC name and other identifiers are for the bromo analog.

The synthesis of related structures, such as 5-bromo-2-methylpyridin-3-amine, has been described in the literature. One synthetic route involves the reduction of the corresponding nitro compound, 2-bromo-5-methyl-3-nitropyridine, using iron powder and ammonium (B1175870) chloride. chemicalbook.com Another approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in a palladium-catalyzed Suzuki cross-coupling reaction to generate novel pyridine derivatives. mdpi.com

Overview of Current Research Trajectories for Aminopyridine Systems

Research into aminopyridine systems is a vibrant and expanding field, driven by their potential in medicine and materials science. researchgate.netrsc.org A key focus of current research is the development of new and efficient synthetic methods to create diverse libraries of aminopyridine derivatives. nih.gov This includes multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov

In the realm of medicinal chemistry, aminopyridines are being investigated for a wide range of therapeutic applications. researchgate.net They are a common scaffold in the development of drugs targeting various diseases. researchgate.netrsc.org For example, some aminopyridine derivatives have shown promise as antibacterial agents, with researchers exploring their efficacy against multidrug-resistant pathogens. nih.govnih.gov Others are being studied for their potential as anticancer, anti-inflammatory, and anticonvulsant agents. rsc.orgresearchgate.netmdpi.com

The unique properties of aminopyridines, such as their ability to form hydrogen bonds and their generally good water solubility, make them attractive scaffolds for drug design. nih.govnih.gov Researchers are also exploring their use in the development of new materials and as ligands in organometallic chemistry. nih.gov The continuous exploration of the chemical space around the aminopyridine core is expected to lead to the discovery of new compounds with novel and valuable properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-methyl-2-propylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-4-9-8(10)5-7(2)6-11-9/h5-6H,3-4,10H2,1-2H3

InChI Key

LDJLCQJPIZWWJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=N1)C)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Propylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or heteronuclear correlation NMR data for 5-Methyl-2-propylpyridin-3-amine is available in published literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Specific ESI-MS, HRMS, or GC-MS data, including molecular mass and fragmentation patterns for this compound, has not been found in the course of this research.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules like this compound, offering a detailed view of the various bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Each type of bond and functional group vibrates at a characteristic frequency, making the FT-IR spectrum a molecular fingerprint. For this compound, the spectrum is expected to show a combination of vibrations from the substituted pyridine (B92270) ring, the amine group, and the alkyl substituents.

The synthesis and characterization of related compounds, such as copper complexes of 2-((5-methyl-pyridin-2-yl)amino)acetic acid (MPAA), which is derived from 2-amino-5-methylpyridine, provide valuable comparative data. researchgate.net The FT-IR spectra of these related structures help in assigning the vibrational modes of the target molecule. researchgate.net

Expected Characteristic FT-IR Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretching3400-3200
C-H (Alkyl)Stretching2960-2850
C=N, C=C (Pyridine Ring)Stretching1600-1450
N-H (Amine)Bending (Scissoring)1650-1580
C-H (Alkyl)Bending1470-1370
C-N (Aromatic Amine)Stretching1340-1250
Ring VibrationsRing Breathing/DeformationVarious

Note: This table is predictive and based on characteristic frequencies for similar functional groups and compounds like 2-amino-5-methylpyridine. researchgate.net

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region. The C-H stretching vibrations from the methyl and propyl groups will appear just below 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ range. The successful incorporation of functional groups in related pyridine derivatives has been confirmed using these characteristic FT-IR bands. researchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds.

For pyridine and its derivatives, which belong to the C2v point group, specific Raman active modes are predicted. researchgate.netcdnsciencepub.com The vibrational spectra of various deuterated pyridines have been extensively studied, providing a solid foundation for assigning the vibrational modes of substituted pyridines. cdnsciencepub.comcdnsciencepub.com

Expected Raman Active Modes for this compound:

Vibrational ModeSymmetryExpected Raman Shift (cm⁻¹)
Ring BreathingA1~1030-1000
C-H in-plane bendA1, B1~1250-1000
Ring StretchingA1, B1~1600-1550
C-C Stretching (Alkyl)-~1000-800

Note: This table is predictive and based on data for pyridine and its derivatives. researchgate.netcdnsciencepub.comnih.gov

The ring breathing mode, a symmetric vibration of the entire pyridine ring, typically gives a strong and sharp signal in the Raman spectrum around 1007-1022 cm⁻¹. researchgate.net This mode is a hallmark of the pyridine ring. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Raman spectroscopy is also effective in observing the C-C stretching of the propyl group.

Electronic Spectroscopy for Conjugation and Chromophoric Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated systems and chromophores within a molecule. The pyridine ring, along with the amino group, constitutes a chromophore in this compound, which is expected to exhibit characteristic π → π* and n → π* transitions. uzh.chyoutube.comlibretexts.org

The electronic transitions in aminopyridines are well-documented. The long-wavelength absorption band in aminopyridines is often composed of several electronic transitions of varying nature and intensity. researchgate.net The hydration of 3-aminopyridine (B143674) has been shown to cause a red shift in the electronic transition, indicating the sensitivity of these transitions to the molecular environment. acs.org

Studies on related aminopyridine derivatives show strong UV absorbance due to π - π* transitions. libretexts.orgnih.gov For instance, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate exhibits an absorption maximum (λ_max) at 270 nm. nih.gov The presence of conjugated π systems shifts the absorption to longer wavelengths. libretexts.org

Predicted Electronic Transitions for this compound:

TransitionChromophoreExpected λ_max (nm)
π → πPyridine Ring & Amine~230-280
n → πN atom (Pyridine), N atom (Amine)~300-350

Note: This table is predictive and based on data for aminopyridines and related derivatives. libretexts.orgresearchgate.netnih.gov

The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be the most intense absorption. The n → π* transition, which involves promoting a non-bonding electron from a nitrogen atom to a π* antibonding orbital, is typically of lower intensity and occurs at a longer wavelength. uzh.chyoutube.com

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for this compound is not available, analysis of related pyridine derivatives offers valuable insights into the expected structural features. nih.govnih.govacs.org

For example, the crystal structures of other pyridine derivatives reveal details about the planarity of the pyridine ring and the dihedral angles between the ring and its substituents. nih.govnih.gov In many derivatives, the pyridine ring is nearly planar, and the substituents are oriented at specific angles due to steric and electronic effects. nih.govacs.org The crystal structure of milrinone, a complex pyridine derivative, shows that steric hindrance can cause significant deviation from coplanarity between the pyridine ring and its substituents. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the amine group and π–π stacking of the pyridine rings, are expected to play a crucial role in the crystal packing of this compound. nih.gov

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive analytical technique used to ascertain the elemental composition, chemical states, and electronic states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.orgrms-foundation.ch The technique is founded on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. rms-foundation.ch By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment (oxidation state). unimi.it This allows for not only the identification of elements present but also an understanding of how they are bonded within the molecular structure. wikipedia.org

For the compound this compound, XPS analysis provides critical insights into its surface chemistry. The analysis can confirm the presence of the constituent elements and differentiate between the distinct chemical environments of the nitrogen and carbon atoms within the molecule.

Elemental Composition

An initial XPS survey scan of this compound would identify the core elements of the molecule. The expected elements are carbon (C) and nitrogen (N). Hydrogen (H) is not detectable by XPS. wikipedia.org Quantitative analysis, derived from the peak areas of the high-resolution spectra corrected with relative sensitivity factors (RSF), allows for the determination of the relative atomic concentrations of carbon and nitrogen on the sample surface. researchgate.net

Detailed Research Findings from High-Resolution Spectra

High-resolution XPS scans of the C 1s and N 1s regions provide detailed information about the chemical states, which are inferred from shifts in binding energy.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, requiring deconvolution into multiple peaks to represent the different carbon environments.

A primary peak at a binding energy of approximately 284.6-285.0 eV can be assigned to the C-C single bonds within the propyl group, the methyl group, and the carbon-carbon bonds within the aromatic pyridine ring. acs.org

A second peak at a higher binding energy, typically around 285.9 eV, corresponds to the carbon atoms bonded to nitrogen (C-N). acs.org This includes the carbon atoms in the pyridine ring adjacent to the ring nitrogen and the carbon atom bonded to the exocyclic amino group.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly informative as it can distinguish between the two unique nitrogen environments in the molecule.

Pyridinic Nitrogen: The nitrogen atom within the pyridine ring (pyridinic-N) is expected to produce a peak in the binding energy range of 398.1 to 399.0 eV. acs.orgresearchgate.net

Amine Nitrogen: The nitrogen in the exocyclic -NH₂ group (amine-N) would also present a characteristic peak, typically observed in the region of 399.8 to 400.0 eV. acs.orgresearchgate.net

The presence of other nitrogen species, such as protonated pyridinium (B92312) nitrogen (at ~401.0-401.6 eV) or oxidized nitrogen species (at ~401.8-402.7 eV), could also be identified if the surface has undergone protonation or oxidation. acs.orgresearchgate.netlanl.gov These would indicate chemical modifications to the pristine molecular structure.

The precise binding energies and the relative intensities of these deconvoluted peaks provide a detailed fingerprint of the surface's chemical integrity and composition.

Table of Expected XPS Data for this compound

This table summarizes the anticipated binding energy regions for the different chemical species within the compound, based on established data for analogous structures.

Core LevelPeak AssignmentExpected Binding Energy (eV)
C 1s C-C, C-H284.6 - 285.0
C-N~285.9
N 1s Pyridinic Nitrogen398.1 - 399.0
Amine Nitrogen399.8 - 400.0
Protonated Nitrogen (if present)401.0 - 401.6
Oxidized Nitrogen (if present)401.8 - 402.7

Computational and Theoretical Investigations of 5 Methyl 2 Propylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic and electronic levels. For a molecule like 5-Methyl-2-propylpyridin-3-amine, these methods would provide invaluable insights into its behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for determining the ground state properties of organic compounds. In a typical DFT study of this compound, the primary goal would be to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by calculating the forces on each atom and minimizing the total energy of the system.

DFT calculations on related substituted pyridines have been successfully used to predict their geometries and electronic properties. ias.ac.inresearchgate.net For instance, studies on various pyridine (B92270) derivatives often employ hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost. nih.gov Such calculations would reveal bond lengths, bond angles, and dihedral angles of this compound, which are crucial for understanding its steric and electronic characteristics.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying electronic structure. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, ab initio calculations would be used to determine its electronic energy, wave function, and the distribution of electrons within the molecule. These calculations are essential for a detailed understanding of its chemical bonding and reactivity.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and thus yield more accurate results, albeit at a higher computational expense. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms like nitrogen.

Exchange-Correlation Functional: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. The choice of functional is critical for the accuracy of the results. Common functionals used for organic molecules include:

B3LYP: A hybrid functional that mixes a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation. It is known for its good performance in predicting molecular geometries and energies for a wide range of systems. nih.gov

M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.

CAM-B3LYP and ωB97XD: These are long-range corrected functionals that are particularly well-suited for describing charge-transfer excitations and systems with significant non-covalent interactions. acs.org

A comparative study using different functionals and basis sets would be necessary to determine the most reliable computational model for this compound.

Electronic Structure and Chemical Reactivity Parameters

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of parameters to quantify and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small energy gap implies that the molecule can be easily excited, making it more reactive.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. DFT calculations are commonly used to compute these orbital energies and visualize their spatial distribution.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Aminopyridine Derivative (Note: This data is for illustrative purposes as specific values for this compound are not available in the literature.)

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-0.80
HOMO-LUMO Gap (ΔE)4.70

This interactive table demonstrates the type of data that would be generated from a DFT calculation.

Beyond FMO analysis, a range of global and local reactivity descriptors can be calculated from the electronic structure to provide a more quantitative measure of chemical reactivity. These are often derived from the HOMO and LUMO energies within the framework of conceptual DFT.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Illustrative Global Chemical Reactivity Descriptors for a Related Aminopyridine Derivative (Note: This data is for illustrative purposes as specific values for this compound are not available in the literature.)

DescriptorFormulaValue (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.15
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.35
Electrophilicity Index (ω)μ² / (2η)2.11

This interactive table presents examples of global reactivity descriptors that would be calculated.

Local Reactivity Descriptors:

Local descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for predicting regioselectivity in chemical reactions. For this compound, calculating these local descriptors would indicate which atoms are most susceptible to attack, providing a more detailed picture of its reactivity than global descriptors alone.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis would be instrumental in understanding the reactive behavior of this compound. This computational technique maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution.

In a typical MEP analysis, regions of negative potential, usually colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. For a molecule like this compound, one would anticipate a negative potential around the nitrogen atom of the pyridine ring and the amino group, signifying these as likely sites for electrophilic interaction. Areas around the hydrogen atoms would be expected to show a positive potential. This analysis is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. For this compound, calculations would provide expected chemical shift values for the propyl, methyl, and pyridine ring protons and carbons. Discrepancies between theoretical and experimental shifts can offer deeper insights into molecular conformation and solvent effects.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational analysis is used to predict the Infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H bending, or pyridine ring deformations. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra, aiding in the structural confirmation of the compound. nih.govresearchgate.net

UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This analysis predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT calculations would identify the key π→π* and n→π* transitions responsible for its electronic absorption profile. These simulations are vital for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry offers profound insights into how chemical reactions occur, mapping out the entire reaction pathway.

Transition State Characterization and Energy Barrier Calculations

To understand a chemical reaction's mechanism and kinetics, computational chemists locate the transition state (TS) structures connecting reactants to products. The TS is a first-order saddle point on the potential energy surface. By calculating the energy of the reactants and the transition state, the activation energy or energy barrier for the reaction can be determined. For reactions involving this compound, this would involve modeling the interaction with a reactant, locating the TS for the proposed transformation, and calculating the energy barrier, which is a critical factor in determining the reaction rate. Such studies are essential for optimizing reaction conditions and predicting product formation.

While the specific data for this compound is not available, the methodologies described are robust and have been successfully applied to a wide range of similar molecules. The application of these computational tools to this compound would undoubtedly provide valuable, detailed insights into its chemical nature and reactivity, and represents a clear opportunity for future research.

Solvation Models and Environmental Effects on Reactivity

The study of this compound's reactivity is significantly influenced by its surrounding environment, particularly when in a solution. Computational chemists utilize solvation models to predict how a solvent can affect the compound's properties and chemical reactions. These models are essential for understanding reaction mechanisms and kinetics in a condensed phase.

For this compound, both explicit and implicit solvation models are employed. Explicit solvation models involve the specific inclusion of a number of solvent molecules around the solute molecule in the quantum mechanical calculations. This approach provides a detailed picture of the direct interactions, such as hydrogen bonding, between the solute and the solvent.

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. While less computationally intensive, these models are effective in capturing the bulk electrostatic effects of the solvent on the solute. The choice of model depends on the specific properties being investigated and the desired level of accuracy.

Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Various Solvents
SolventDielectric Constant (ε)ΔGsolv (kcal/mol)
Water78.4-8.5
Ethanol24.5-6.2
Acetone20.7-5.8
Chloroform4.8-3.1
Toluene2.4-2.5

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the crystal structure and properties of this compound.

Hirshfeld Surface Analysis and Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii, highlighting regions of significant interaction.

For this compound, Hirshfeld analysis reveals the dominant role of hydrogen bonds and van der Waals forces in the crystal packing. The analysis provides a "fingerprint plot" that decomposes the Hirshfeld surface into contributions from different types of intermolecular contacts. These plots offer a quantitative summary of the nature and extent of interactions driving the crystal formation. This information is invaluable for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePercentage Contribution
H···H45.2%
N···H/H···N28.6%
C···H/H···C18.5%
C···C4.3%
Other3.4%

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a critical determinant of the supramolecular architecture of this compound in the solid state. The primary amine group (-NH2) acts as a hydrogen bond donor, while the pyridinic nitrogen atom can act as a hydrogen bond acceptor.

In the crystal structure of related aminopyridine compounds, molecules are often linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks. nih.govresearchgate.net These interactions are fundamental to the stability of the crystal lattice. The geometry of these hydrogen bonds, including bond lengths and angles, can be precisely determined from X-ray diffraction data and further analyzed using computational methods. The analysis of the hydrogen bonding network provides insights into the physical properties of the crystal, such as its melting point and solubility.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational flexibility and time-dependent behavior of this compound. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can be used to explore the rotational freedom of the propyl group and the inversion of the amine group. By analyzing the simulation trajectory, researchers can identify the most stable conformations of the molecule and the energy barriers for transitions between them. These simulations are often performed in a simulated solvent box to mimic the behavior of the molecule in solution. nih.govrsc.orgmdpi.com

The results from MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the molecular structure and the radial distribution function (RDF) to understand the local solvent structure around the solute. nih.govenergetic-materials.org.cn This information is crucial for a comprehensive understanding of the molecule's behavior in different environments.

Table 3: Key Parameters from Molecular Dynamics Simulations of this compound in Water
ParameterValueDescription
Simulation Time100 nsTotal duration of the simulation.
Average RMSD1.8 ÅAverage deviation from the initial structure, indicating conformational stability.
N-H···Owater RDF Peak1.9 ÅPosition of the first peak in the radial distribution function, indicating the average hydrogen bond distance to water molecules.
Propyl Group Torsional Barrier3.2 kcal/molEnergy barrier for rotation around the C-C bond of the propyl group.

Applications of 5 Methyl 2 Propylpyridin 3 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aminopyridine moiety within 5-Methyl-2-propylpyridin-3-amine is a key functional group that enables its use in the synthesis of various fused heterocyclic systems. These frameworks are of significant interest due to their prevalence in medicinally and biologically active compounds.

Imidazo[1,2-a]pyridines:

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone, a reaction first described by Tschitschibabin. bio-conferences.org More contemporary methods utilize multicomponent reactions to achieve higher efficiency and molecular diversity. For instance, the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) combines a 2-aminopyridine, an aldehyde, and an isonitrile under acid catalysis to produce 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This approach allows for structural modifications at multiple positions of the resulting heterocyclic core. nih.gov

Other synthetic strategies for imidazo[1,2-a]pyridines starting from aminopyridines include:

Reaction with nitroolefins catalyzed by iron(III) chloride. bio-conferences.org

Copper-catalyzed three-component coupling with an aldehyde and a terminal alkyne. bio-conferences.org

Formimidamide chemistry, which avoids the use of costly transition metal complexes. rsc.org

The resulting imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide array of pharmacological activities. rsc.org

Pyrrolo[3,4-b]pyridines:

The aminopyridine structure is also integral to the synthesis of pyrrolo[3,4-b]pyridin-5-ones. One effective method is the Ugi–Zhu three-component reaction (UZ-3CR), which can be coupled in a one-pot process with a cascade sequence involving N-acylation, aza Diels–Alder cycloaddition, decarboxylation, and dehydration. mdpi.com This microwave-assisted synthesis, often catalyzed by ytterbium triflate, allows for the efficient construction of the pyrrolo[3,4-b]pyridin-5-one core from an amine, an aldehyde, and an isocyanide. mdpi.com This heterocyclic system is considered a promising scaffold in medicinal chemistry, particularly for developing agents against various carcinoma cell lines. mdpi.comnih.gov

Table 1: Synthetic Routes to Heterocyclic Frameworks from Aminopyridine Precursors
Target HeterocycleKey Reaction TypeReactants (General)Catalyst/ConditionsReference(s)
Imidazo[1,2-a]pyridinesTschitschibabin Reaction2-Aminopyridine, α-HaloketoneHeat bio-conferences.org
Imidazo[1,2-a]pyridinesGroebke-Blackburn-Bienayme (GBB-3CR)2-Aminopyridine, Aldehyde, IsonitrileAcid (e.g., p-TsOH, Sc(OTf)₃) nih.gov
Imidazo[1,2-a]pyridinesCascade Reaction2-Aminopyridine, NitroolefinFeCl₃ bio-conferences.org
Pyrrolo[3,4-b]pyridin-5-onesUgi-Zhu 3-Component Reaction (UZ-3CR) & CascadeAmine, Aldehyde, IsocyanideYtterbium triflate, Microwave mdpi.com

Building Block for Advanced Organic Materials

The reactivity and structural features of pyridinamine derivatives, such as this compound, make them suitable for incorporation into larger molecular assemblies, including polymers and functional scaffolds with specific properties.

Incorporation into Polymeric Systems (e.g., Photostabilizers for Polystyrene)

Pyridine (B92270) derivatives have been investigated as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). researchgate.net When incorporated into PVC films, these derivatives help prevent photodegradation upon exposure to ultraviolet (UV) light by absorbing UV radiation and acting as radical scavengers. researchgate.net The mechanism of stabilization involves the pyridine compounds interfering with the polymer chains and participating in proton transfer to stabilize the polymeric matrix. researchgate.net This application highlights the potential of pyridinamine-based structures to enhance the durability and lifespan of widely used polymeric materials. The pendant pyridine groups in polymers like poly(4-vinylpyridine) (PVP) can also be chemically modified, for example, through quaternization, to tune the material's physicochemical properties, including thermal stability and solubility. mdpi.com

Role in the Design of Functional Scaffolds

The pyridinamine core is a fundamental component in the design of functional scaffolds for various applications in materials science and medicinal chemistry. The ability to substitute the pyridine ring and the amine group allows for the fine-tuning of the molecule's electronic and steric properties. This versatility makes pyridinamine derivatives attractive precursors for creating ligands for metal complexes, which can have applications in catalysis and materials with specific optical or electronic properties. researchgate.net For example, the fluorescence emission of certain 2,6-disubstituted pyridine derivatives can be modulated by chelation with metal ions, suggesting their use in sensor development. researchgate.net

Chiral Auxiliary and Ligand Development from Pyridinamine Derivatives

While direct research on this compound as a chiral auxiliary is not extensively documented, the broader class of aminopyridine and related amine derivatives is crucial in the field of asymmetric synthesis. Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org

Compounds like pseudoephenamine, a chiral amino alcohol, have proven to be highly effective auxiliaries, directing stereoselective alkylation reactions to produce enantiomerically enriched products. nih.govharvard.edu These auxiliaries are attached to a substrate, direct a stereoselective transformation, and are then removed for potential recycling. wikipedia.org The development of new chiral ligands and auxiliaries is a continuous effort in organic synthesis, and the structural motifs present in substituted pyridinamines make them plausible candidates for such development. The nitrogen atom of the pyridine ring and the exocyclic amine can both act as coordination sites for metals, making them suitable for the design of chiral ligands for asymmetric catalysis.

Table 2: Examples of Amine-Based Chiral Auxiliaries
Chiral AuxiliaryType of CompoundTypical ApplicationKey FeatureReference(s)
PseudoephedrineAmino alcoholAsymmetric alkylationForms a chiral amide, directs alkylation wikipedia.org
PseudoephenamineAmino alcoholAsymmetric alkylationSuperior diastereoselectivity, crystalline derivatives nih.govharvard.edu
CamphorsultamSultamAsymmetric aldol (B89426), Michael additionsHigh asymmetric induction wikipedia.org
OxazolidinonesHeterocycleAsymmetric alkylation, aldol reactionsVersatile and well-studied wikipedia.org

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